molecular formula C17H33O5P B12565042 Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester CAS No. 260407-06-5

Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester

Cat. No.: B12565042
CAS No.: 260407-06-5
M. Wt: 348.4 g/mol
InChI Key: YFGKEBBZNWKBJR-INIZCTEOSA-N
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Description

Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester: is a specialized organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethoxyphosphinyl group and a long aliphatic chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts used in esterification reactions include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical or chemical reactions. The diethoxyphosphinyl group may also play a role in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • Acetic acid, 2-(diethoxyphosphinyl)-, 1,1-dimethylethyl ester
  • Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
  • Triethyl phosphonoacetate

Uniqueness: The uniqueness of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester lies in its specific structure, which includes a long aliphatic chain and a diethoxyphosphinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

260407-06-5

Molecular Formula

C17H33O5P

Molecular Weight

348.4 g/mol

IUPAC Name

[(2S)-undec-10-en-2-yl] 2-diethoxyphosphorylacetate

InChI

InChI=1S/C17H33O5P/c1-5-8-9-10-11-12-13-14-16(4)22-17(18)15-23(19,20-6-2)21-7-3/h5,16H,1,6-15H2,2-4H3/t16-/m0/s1

InChI Key

YFGKEBBZNWKBJR-INIZCTEOSA-N

Isomeric SMILES

CCOP(=O)(CC(=O)O[C@@H](C)CCCCCCCC=C)OCC

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)CCCCCCCC=C)OCC

Origin of Product

United States

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